1-ethyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxamide
Description
This compound features a pyrazole core substituted with ethyl and methyl groups at positions 1 and 3, respectively. The pyrazole is linked via a carboxamide bridge to a 1,3,4-oxadiazole ring bearing a 4-methanesulfonylphenyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonyl groups and heterocyclic scaffolds .
Properties
IUPAC Name |
2-ethyl-5-methyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-4-21-13(9-10(2)20-21)14(22)17-16-19-18-15(25-16)11-5-7-12(8-6-11)26(3,23)24/h5-9H,4H2,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXSLYZBHULPGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with an oxadiazole moiety and a methanesulfonylphenyl group. Its molecular formula is C₁₄H₁₈N₄O₃S, with a molecular weight of approximately 318.38 g/mol. The presence of the methanesulfonyl group is significant for its biological interactions.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : The compound may function as an inhibitor for certain enzymes involved in metabolic pathways. For instance, related pyrazole derivatives have been shown to inhibit factor Xa, a key enzyme in the coagulation cascade .
- Antitumor Activity : Some studies suggest that oxadiazole derivatives can exhibit antiproliferative effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.
- Anti-inflammatory Effects : The methanesulfonyl group is known to enhance solubility and bioavailability, potentially increasing the compound's efficacy in reducing inflammation through modulation of cytokine production.
Biological Activity Data
A summary table below illustrates the biological activities reported for this compound and its analogs:
| Activity | Effect | Reference |
|---|---|---|
| Factor Xa Inhibition | Potent inhibitor | |
| Antitumor Activity | Induces apoptosis | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Studies : A study focusing on related oxadiazole compounds demonstrated significant reduction in tumor growth in xenograft models when treated with pyrazole derivatives . These findings support further investigation into the specific mechanisms by which this compound may exert similar effects.
- Cardiovascular Research : Inhibition of factor Xa has implications for anticoagulation therapy. The compound's ability to selectively inhibit this enzyme could provide therapeutic benefits in managing thromboembolic disorders .
Scientific Research Applications
Anticancer Activity
Recent studies have explored the anticancer properties of compounds containing oxadiazole and pyrazole derivatives. The compound has shown promise as a potential inhibitor of cancer cell proliferation. Research indicates that such compounds can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The antimicrobial activity of oxadiazole derivatives has been well-documented. This compound demonstrates inhibitory effects against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics. The presence of the methanesulfonyl group enhances its solubility and bioavailability, which are critical factors for antimicrobial efficacy .
Anti-inflammatory Effects
Compounds with similar structural features have been investigated for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a candidate for treating inflammatory diseases. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus reducing inflammation in model systems .
Neurological Applications
Research into the neuroprotective effects of oxadiazoles indicates that this compound may have applications in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier could allow it to exert protective effects on neuronal cells under stress conditions, potentially benefiting conditions like Alzheimer's disease .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant apoptosis in cancer cell lines treated with the compound. |
| Study 2 | Antimicrobial Properties | Showed effective inhibition against Gram-positive and Gram-negative bacteria. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in vitro, indicating anti-inflammatory potential. |
| Study 4 | Neurological Applications | Exhibited neuroprotective effects in models of oxidative stress. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
- The methoxy group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the sulfonyl analog .
1-Methyl-N-(5-((Phenylsulfonyl)methyl)-1,3,4-Oxadiazol-2-yl)-1H-Pyrazole-5-Carboxamide (CAS 1172265-49-4) :
The phenylsulfonylmethyl substituent introduces a bulkier hydrophobic group. While the sulfonyl group is retained, its attachment via a methyl spacer could alter steric interactions, possibly reducing target selectivity compared to the direct 4-methanesulfonylphenyl linkage in the target compound .
Core Structural Modifications
4-(Diethylsulfamoyl)-N-[5-(4-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-yl]Benzamide (CAS 886909-72-4) :
Replacing the pyrazole core with a benzamide eliminates the five-membered heterocycle’s conformational rigidity. The diethylsulfamoyl group on the benzamide may enhance solubility but reduce metabolic stability due to increased susceptibility to enzymatic hydrolysis .- 5-Amino-1-[(5-Phenyl-1,3,4-Oxadiazol-2-yl)Thio]Acetyl]-3-Methyl-1H-Pyrazole-4-Carbonitrile: The thioacetyl linker introduces a sulfur atom, which may improve radical scavenging or metal chelation properties. However, the absence of a sulfonyl group and the presence of a nitrile likely shift pharmacological activity toward antioxidant or anti-inflammatory pathways rather than sulfonyl-dependent targets .
Pharmacological and Biochemical Insights
- Anticoagulant Activity : Razaxaban (DPC 906), a structurally related pyrazole-oxadiazole factor Xa inhibitor, demonstrates high oral bioavailability (40–60%) and potency (Ki = 0.19 nM). The target compound’s methanesulfonyl group may similarly enhance binding to charged residues in enzymatic active sites, though direct potency comparisons require further data .
- Anticonvulsant Potential: 1,3,4-Oxadiazole derivatives with dichlorophenyl substituents (e.g., compound 4b in ) show EC50 values < 100 μM in seizure models. The target compound’s sulfonyl group may confer improved blood-brain barrier penetration compared to nitro or hydroxy substituents .
Preparation Methods
Formation of the Pyrazole Core
The 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid scaffold is synthesized via a Claisen-Schmidt condensation between a β-keto ester and an aldehyde, followed by cyclization with hydrazine. For example, ethyl acetoacetate reacts with ethoxymethylene derivatives under basic conditions to form α,β-unsaturated ketones, which cyclize with hydrazine hydrate to yield ethyl 1H-pyrazole-4-carboxylate derivatives. Methylation at the N1 position is achieved using dimethyl sulfate in the presence of NaHCO₃, producing ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate.
Key Reaction Conditions :
Saponification to the Carboxylic Acid
The ester group is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide or sodium hydroxide. For instance, ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is refluxed with LiOH in a methanol-water mixture, followed by acidification with HCl to precipitate the carboxylic acid.
Optimized Parameters :
-
Base : 1–2 equiv LiOH
-
Solvent : Methanol/water (1:1)
-
Temperature : Reflux for 2–5 hours
Synthesis of the Oxadiazole Amine Intermediate
Preparation of 4-Methanesulfonylbenzohydrazide
4-Methanesulfonylbenzoic acid is converted to its hydrazide derivative by reacting with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with hydrazine hydrate.
Reaction Protocol :
Cyclization to 5-(4-Methanesulfonylphenyl)-1,3,4-Oxadiazol-2-Amine
The hydrazide undergoes cyclodehydration with triethyl orthoformate in acetic anhydride to form the 1,3,4-oxadiazole ring. The reaction is heated under reflux for 4–6 hours, yielding the oxadiazole amine after purification.
Critical Parameters :
-
Dehydrating Agent : Triethyl orthoformate
-
Solvent : Acetic anhydride
-
Temperature : 120°C (reflux)
Carboxamide Coupling
Conversion of Carboxylic Acid to Acid Chloride
The pyrazole carboxylic acid is treated with SOCl₂ under reflux to generate the reactive acid chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in the next step.
Conditions :
Amidation with Oxadiazole Amine
The acid chloride is coupled with 5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-amine in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane (DCM) or THF at 0°C to room temperature.
Optimized Procedure :
-
Molar Ratio : 1:1 (acid chloride:amine)
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Base : 1.5 equiv TEA
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Solvent : DCM
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Temperature : 0°C → room temperature (12 hours)
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Pyrazole ester hydrolysis | Methanol/H₂O | LiOH | Reflux | 95 |
| Oxadiazole cyclization | Acetic anhydride | None | 120°C | 82 |
| Amidation | DCM | TEA | 0°C → RT | 75 |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with pyrazole and oxadiazole intermediate preparation. Key steps include:
- Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) under anhydrous conditions to link the pyrazole and oxadiazole moieties .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity .
- Table: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Oxadiazole formation | HCl, NH₂NH₂, reflux | 65–70 | 90 |
| Pyrazole coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 50–55 | 85 |
Q. What analytical techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C-NMR identifies substituents on pyrazole and oxadiazole rings (e.g., methanesulfonyl group at δ 3.3 ppm for S=O) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peak (e.g., [M+H]⁺ at m/z 445.12) .
- IR Spectroscopy : Detects carboxamide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to target enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., COX-2). Key parameters:
- Grid box centered on the active site (coordinates: x=15.4, y=22.1, z=18.9).
- Lamarckian genetic algorithm for conformational sampling .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å indicates stable docking) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS/MS to identify metabolic instability .
- Metabolite Identification : Use hepatic microsomes to detect Phase I/II metabolites (e.g., hydroxylation at C3 of pyrazole) .
- Dose-Response Refinement : Adjust in vivo dosing regimens based on AUC (area under the curve) calculations .
Q. What strategies validate the compound’s selectivity against off-target receptors?
- Methodological Answer :
- Panel Screening : Test against a receptor panel (e.g., 50 GPCRs, kinases) at 10 µM. Use radioligand binding assays for IC₅₀ determination .
- Crystal Structure Analysis : Co-crystallize the compound with off-target proteins (e.g., PDB ID 3ERT) to identify non-specific binding motifs .
Comparative and Mechanistic Studies
Q. How does structural modification of the oxadiazole ring impact bioactivity?
- Methodological Answer :
- SAR Analysis : Synthesize analogs with substituents (e.g., Cl, OCH₃) at the 4-methanesulfonylphenyl group.
- Table: Analog Bioactivity
| Substituent | IC₅₀ (COX-2 inhibition, µM) | LogP |
|---|---|---|
| -SO₂CH₃ (parent) | 0.45 | 2.8 |
| -SO₂CF₃ | 0.32 | 3.1 |
| -NO₂ | 0.78 | 2.5 |
- Mechanistic Insight : Electron-withdrawing groups (e.g., -CF₃) enhance enzyme inhibition by stabilizing ligand-receptor interactions .
Q. What experimental designs mitigate toxicity concerns during preclinical evaluation?
- Methodological Answer :
- Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100 (±S9 metabolic activation) .
- hERG Assay : Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ > 30 µM is acceptable) .
- In Silico Toxicity Prediction : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., sulfonamide-related nephrotoxicity) .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in biological assays?
- Methodological Answer :
- Standardized Protocols : Use internal controls (e.g., reference inhibitors) in each assay plate .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
